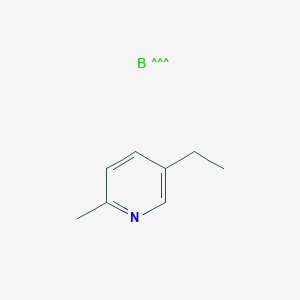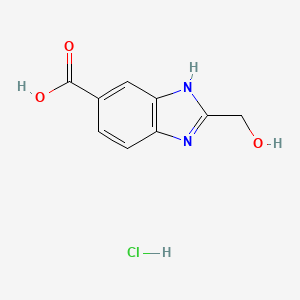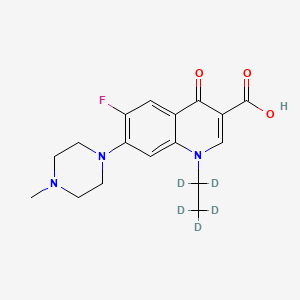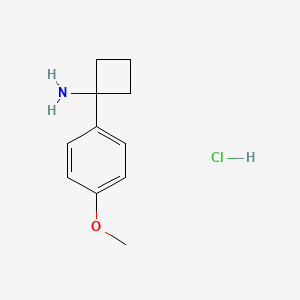![molecular formula C26H30F2N8O4S B3415271 N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide CAS No. 1246203-32-6](/img/structure/B3415271.png)
N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide
Übersicht
Beschreibung
PWT-33597, auch bekannt als VDC-597, ist ein oral bioverfügbarer dualer Inhibitor der Phosphatidylinositol-3-Kinase-Alpha und der mTOR-Kinase (mammalian target of rapamycin). Diese Verbindung hat eine potenzielle antineoplastische Aktivität, d.h. sie kann das Wachstum von Tumoren hemmen. Phosphatidylinositol-3-Kinase-Alpha ist ein wichtiger Mediator des Tumorzellwachstums, -überlebens und -proliferation, während die mTOR-Kinase eine kritische Rolle beim Zellwachstum und -stoffwechsel spielt .
Herstellungsmethoden
Die Synthese von PWT-33597 beginnt mit dem bekannten pan-Klasse-I-Phosphatidylinositol-3-Kinase-Inhibitor ZSTK474. Das Methanesulfonylpiperazin-Analogon, 2-(Difluormethyl)-1-[4-[4-(Methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazol, wurde als ein vielversprechender Leitstoff mit Aktivität gegen sowohl Phosphatidylinositol-3-Kinase-Alpha als auch Phosphatidylinositol-3-Kinase-Delta identifiziert. Die Addition einer Methoxygruppe an der 4-Position der Benzimidazolgruppe führte zu einem selektiveren Inhibitor der Phosphatidylinositol-3-Kinase-Alpha, allerdings mit reduzierter Löslichkeit. Eine Suche nach löslicheren Analoga identifizierte SN 32976 als einen selektiven Inhibitor der Phosphatidylinositol-3-Kinase-Alpha gegenüber sowohl Phosphatidylinositol-3-Kinase-Delta als auch mTOR, mit guter Wasserlöslichkeit. Weitere Modifikationen führten zur Identifizierung von PWT-33597, das die Selektivität für Phosphatidylinositol-3-Kinase-Alpha beibehielt und Aktivität gegen mTOR zeigte .
Vorbereitungsmethoden
The synthesis of PWT-33597 begins with the known pan-Class I phosphoinositide 3-kinase inhibitor ZSTK474. The methanesulfonylpiperazine analogue, 2-(difluoromethyl)-1-[4-[4-(methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, was identified as a promising lead compound with activity against both phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta. The addition of a methoxy group at the 4-position of the benzimidazole group led to a more selective inhibitor of phosphoinositide 3-kinase alpha, although with reduced solubility. A search for more soluble analogues identified SN 32976 as a selective inhibitor of phosphoinositide 3-kinase alpha over both phosphoinositide 3-kinase delta and mammalian target of rapamycin, with good aqueous solubility. Further modifications led to the identification of PWT-33597, which maintained selectivity for phosphoinositide 3-kinase alpha and displayed activity against mammalian target of rapamycin .
Analyse Chemischer Reaktionen
PWT-33597 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der oft durch Oxidationsmittel gefördert wird.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise durch Reduktionsmittel.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, die oft durch spezifische Reagenzien und Bedingungen gefördert wird.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
PWT-33597 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von Phosphatidylinositol-3-Kinase-Alpha- und mTOR-Signalwegen verwendet.
Biologie: Es wird verwendet, um die Rolle von Phosphatidylinositol-3-Kinase-Alpha und mTOR im Zellwachstum, -überleben und -proliferation zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs, insbesondere bei Tumoren, die Phosphatidylinositol-3-Kinase-Alpha und mTOR überexprimieren.
Industrie: Es wird bei der Entwicklung neuer Antineoplastika und in präklinischen Studien zur Bewertung der Wirksamkeit und Sicherheit von dualen Inhibitoren eingesetzt
Wirkmechanismus
PWT-33597 entfaltet seine Wirkung durch Hemmung sowohl der Phosphatidylinositol-3-Kinase-Alpha als auch der mTOR. Diese duale Hemmung führt zur Unterdrückung von Signalwegen, die am Tumorzellwachstum, -überleben und -proliferation beteiligt sind. Die Hemmung der Phosphatidylinositol-3-Kinase-Alpha verhindert die Aktivierung von nachgeschalteten Signalproteinen, während die Hemmung von mTOR das Zellwachstum und den Stoffwechsel stört. Dieser kombinierte Effekt führt zur Apoptose von Tumorzellen und Wachstumshemmung .
Wirkmechanismus
PWT-33597 exerts its effects by inhibiting both phosphoinositide 3-kinase alpha and mammalian target of rapamycin. This dual inhibition leads to the suppression of signaling pathways involved in tumor cell growth, survival, and proliferation. The inhibition of phosphoinositide 3-kinase alpha prevents the activation of downstream signaling proteins, while the inhibition of mammalian target of rapamycin disrupts cellular growth and metabolism. This combined effect results in tumor cell apoptosis and growth inhibition .
Vergleich Mit ähnlichen Verbindungen
PWT-33597 ist einzigartig in seiner ausgewogenen dualen Hemmung von Phosphatidylinositol-3-Kinase-Alpha und mTOR. Zu ähnlichen Verbindungen gehören:
BEZ235: Ein weiterer dualer Inhibitor von Phosphatidylinositol-3-Kinase und mTOR, jedoch mit unterschiedlicher Selektivität und pharmakokinetischen Eigenschaften.
PF-04691502: Ein dualer Inhibitor mit unterschiedlichen molekularen Zielstrukturen und Signalwegen.
GSK2126453: Ein weiterer dualer Inhibitor mit einzigartigen Wirksamkeits- und Sicherheitsprofilen.
PWT-33597 zeichnet sich durch seine spezifische Selektivität für Phosphatidylinositol-3-Kinase-Alpha und mTOR sowie durch seine günstigen pharmakokinetischen Eigenschaften und das Potenzial für die klinische Entwicklung aus .
Eigenschaften
IUPAC Name |
N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F2N8O4S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28/h4-10,22,33H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJHDUWWAKBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F2N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677349 | |
| Record name | N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246203-32-6 | |
| Record name | VDC-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246203326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VDC-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H36UAA53E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)


![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)



![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)




